molecular formula C11H11NO2 B1612832 1-Ethyl-1H-indole-5-carboxylic acid CAS No. 263021-42-7

1-Ethyl-1H-indole-5-carboxylic acid

Cat. No.: B1612832
CAS No.: 263021-42-7
M. Wt: 189.21 g/mol
InChI Key: CJGIYGDTQFKWED-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of an indole ring with an ethyl group at the nitrogen atom and a carboxylic acid group at the 5-position.

Biochemical Analysis

Biochemical Properties

1-Ethyl-1H-indole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of this compound with these biomolecules are primarily through binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cells, particularly in cancer cell lines . The compound can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For example, indole derivatives have been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell growth . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For example, indole derivatives have been shown to modulate the metabolism of tryptophan, leading to the production of bioactive metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with binding proteins and other cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-5-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include ethyl-substituted phenylhydrazine and an appropriate aldehyde or ketone .

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, including alkylation, cyclization, and functional group transformations. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-indole-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1H-indole-5-carboxylic acid’s unique structure, with an ethyl group at the nitrogen atom and a carboxylic acid group at the 5-position, imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-ethylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)12/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGIYGDTQFKWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604690
Record name 1-Ethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263021-42-7
Record name 1-Ethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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